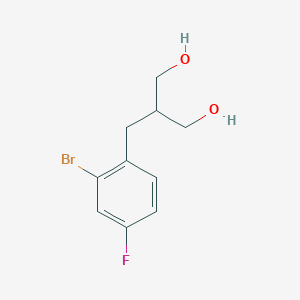
4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and indole derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound. Commonly used catalysts include palladium and copper-based catalysts.
Reaction Steps: The synthetic route may involve multiple steps, including nitration, reduction, and cyclization reactions to form the indole ring structure with the trifluoromethyl group attached.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indole derivatives.
科学研究应用
4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
相似化合物的比较
4-Hydroxy-6-(3-(trifluoromethyl)phenyl)indole: Unique due to the presence of the trifluoromethyl group, which enhances its stability and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
5-Fluoroindole: Another indole derivative with distinct chemical and biological properties.
Uniqueness: The presence of the trifluoromethyl group in this compound distinguishes it from other indole derivatives, providing enhanced chemical stability and potentially unique biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C15H10F3NO |
|---|---|
分子量 |
277.24 g/mol |
IUPAC 名称 |
6-[3-(trifluoromethyl)phenyl]-1H-indol-4-ol |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)11-3-1-2-9(6-11)10-7-13-12(4-5-19-13)14(20)8-10/h1-8,19-20H |
InChI 键 |
JQAABBFJERKGGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)C(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


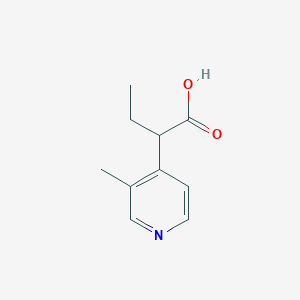
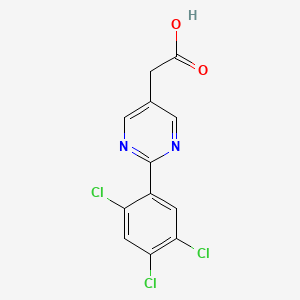
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13084936.png)
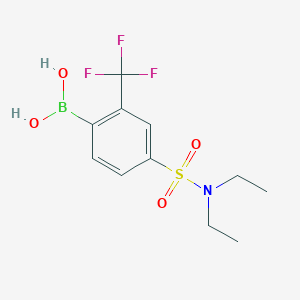
![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)

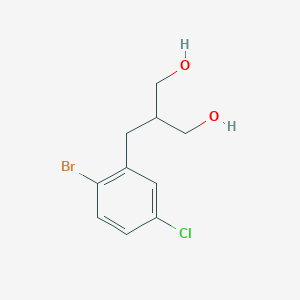
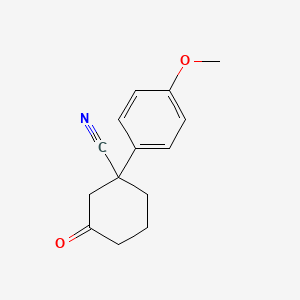
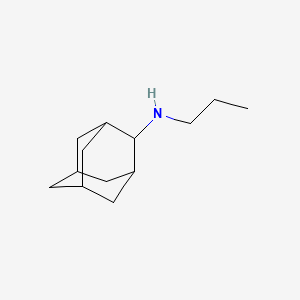
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13084975.png)
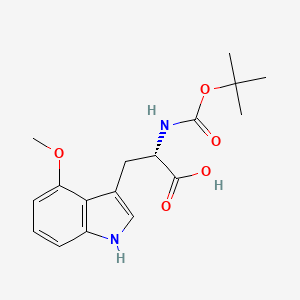
![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)
